2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide is a chemical compound known for its inhibitory effects on phosphodiesterase 7 (PDE7).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidophenyl 5-chloro-2-nitrophenyl sulfide typically involves the reaction of 2-acetamidophenyl sulfide with 5-chloro-2-nitrophenyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or DMSO.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products:
Reduction: 2-Acetamidophenyl 5-amino-2-nitrophenyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfoxide or sulfone.
Scientific Research Applications
2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its inhibitory effects on phosphodiesterase 7, which plays a role in various cellular processes.
Medicine: Potential therapeutic applications due to its anti-inflammatory and cytoprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively inhibiting phosphodiesterase 7 (PDE7). This enzyme is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various cellular pathways. By inhibiting PDE7, 2-acetamidophenyl 5-chloro-2-nitrophenyl sulfide increases the levels of cAMP, leading to altered cellular responses. This mechanism is particularly relevant in the context of its anti-inflammatory and cytoprotective effects .
Comparison with Similar Compounds
- 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfoxide
- 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfone
- 2-Acetamidophenyl 5-amino-2-nitrophenyl sulfide
Uniqueness: 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide is unique due to its selective inhibition of PDE7, which distinguishes it from other similar compounds. Its lack of activity against other phosphodiesterases and protein kinases makes it a valuable tool for studying PDE7-specific pathways and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(5-chloro-2-nitrophenyl)sulfanylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-9(18)16-11-4-2-3-5-13(11)21-14-8-10(15)6-7-12(14)17(19)20/h2-8H,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNJWWMXIXPJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.